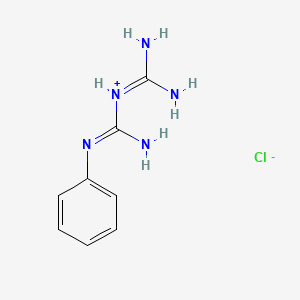

1-Phenylbiguanidhydrochlorid

Übersicht

Beschreibung

1-Phenylbiguanide hydrochloride is a synthetic compound known for its biological activity, particularly as a potent and selective agonist of 5-HT3 receptors . It is widely used in scientific research due to its ability to activate these receptors, which play a crucial role in the central nervous system .

Wissenschaftliche Forschungsanwendungen

1-Phenylbiguanid-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese von heterocyclischen Verbindungen verwendet.

Medizin: Es wurde in Tiermodellen auf seine kardiovaskulären Wirkungen untersucht.

Wirkmechanismus

1-Phenylbiguanid-Hydrochlorid übt seine Wirkungen hauptsächlich durch Aktivierung von 5-HT3-Rezeptoren aus. Diese Rezeptoren sind ligandengesteuerte Ionenkanäle, die die schnelle synaptische Übertragung im zentralen und peripheren Nervensystem vermitteln. Nach Bindung an den Rezeptor induziert 1-Phenylbiguanid-Hydrochlorid eine Konformationsänderung, die den Ionenkanal öffnet und so den Fluss von Ionen ermöglicht und nachgeschaltete Signalwege auslöst .

Wirkmechanismus

Target of Action

1-Phenylbiguanide hydrochloride primarily targets the 5-HT3 receptors , also known as serotonin-gated ion channels . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

1-Phenylbiguanide hydrochloride acts as an agonist of the 5-HT3 receptors . This means it binds to these receptors and activates them, mimicking the effects of serotonin, a natural neurotransmitter . It has an EC50 value two-fold greater than that of serotonin, indicating a potent interaction with the 5-HT3 receptors .

Biochemical Pathways

Upon activation of the 5-HT3 receptors, 1-Phenylbiguanide hydrochloride triggers a series of biochemical reactions. It stimulates the release of dopamine, a neurotransmitter associated with reward and pleasure systems in the brain . This compound also arouses reflex bradycardia and hypotension through activation of cardiac and pulmonary vagal afferents .

Result of Action

The activation of 5-HT3 receptors by 1-Phenylbiguanide hydrochloride leads to various molecular and cellular effects. It causes an increase in extracellular dopamine release in the rat nucleus accumbens . Additionally, it has been found to depolarize the rat vagus nerve, mimicking the effects of serotonin on the vagus nerve . It also induces reflex falls in heart rate and blood pressure .

Action Environment

The action, efficacy, and stability of 1-Phenylbiguanide hydrochloride can be influenced by various environmental factorsFor instance, the compound is stable at room temperature for several weeks, but for longer periods, it should be stored at -20°C .

Biochemische Analyse

Biochemical Properties

1-Phenylbiguanide hydrochloride interacts with 5-HT3 receptors . As an agonist, it binds to these receptors and triggers a response, specifically, it has been found to increase the release of dopamine in the nucleus accumbens of rats . The nature of this interaction is that of a typical agonist-receptor interaction, where the compound binds to the receptor and induces a cellular response.

Cellular Effects

The primary cellular effect of 1-Phenylbiguanide hydrochloride is its influence on cell signaling pathways. By acting as an agonist for 5-HT3 receptors, it can trigger the release of dopamine . This can have a significant impact on cellular processes, particularly those related to neurotransmission and synaptic activity. The specific effects can vary depending on the type of cell and the presence of 5-HT3 receptors.

Molecular Mechanism

The molecular mechanism of action of 1-Phenylbiguanide hydrochloride involves its interaction with 5-HT3 receptors. As an agonist, it binds to these receptors and induces a conformational change, which triggers a series of intracellular events . This can lead to the activation of various signaling pathways, including those involved in the release of neurotransmitters such as dopamine .

Metabolic Pathways

Given its role as a 5-HT3 receptor agonist, it may be involved in pathways related to serotonin metabolism

Subcellular Localization

The subcellular localization of 1-Phenylbiguanide hydrochloride is likely to be influenced by its target receptors, the 5-HT3 receptors These receptors are typically located on the cell membrane, suggesting that 1-Phenylbiguanide hydrochloride may also be localized at the cell membrane when it is active

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-Phenylbiguanid-Hydrochlorid kann durch einen mehrstufigen Prozess synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Phenylisocyanat mit Dicyandiamid in Gegenwart von Salzsäure . Die Reaktion verläuft typischerweise wie folgt:

Schritt 1: Phenylisocyanat reagiert mit Dicyandiamid zu 1-Phenylbiguanid.

Schritt 2: Das resultierende 1-Phenylbiguanid wird dann mit Salzsäure behandelt, um 1-Phenylbiguanid-Hydrochlorid zu erhalten.

Industrielle Produktionsverfahren: Die industrielle Produktion von 1-Phenylbiguanid-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

1-Phenylbiguanid-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können es in verschiedene reduzierte Formen umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten typischerweise Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .

Analyse Chemischer Reaktionen

1-Phenylbiguanide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

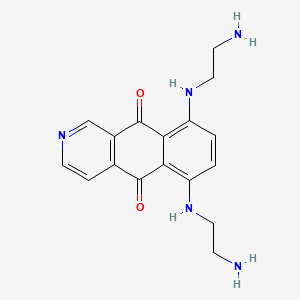

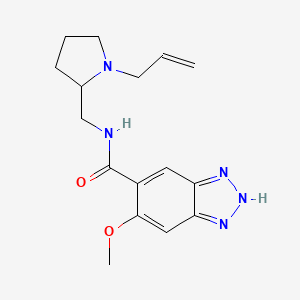

Vergleich Mit ähnlichen Verbindungen

1-Phenylbiguanid-Hydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Phenylbiguanid: Eine verwandte Verbindung, die ebenfalls als 5-HT3-Rezeptoragonist wirkt.

Altanserinhydrochlorid: Eine weitere Verbindung, die in Rezeptorstudien verwendet wird.

Einzigartigkeit: 1-Phenylbiguanid-Hydrochlorid ist aufgrund seiner hohen Selektivität und Potenz als 5-HT3-Rezeptoragonist einzigartig. Dies macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf das Verständnis der Rolle dieser Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen konzentriert .

Referenzen

Eigenschaften

IUPAC Name |

1-(diaminomethylidene)-2-phenylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5.ClH/c9-7(10)13-8(11)12-6-4-2-1-3-5-6;/h1-5H,(H6,9,10,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUDRDSKZQDCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102-02-3 (Parent) | |

| Record name | 1-Phenylbiquanide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1058763 | |

| Record name | Imidodicarbonimidic diamide, N-phenyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-57-2 | |

| Record name | Imidodicarbonimidic diamide, N-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylbiquanide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55-57-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidodicarbonimidic diamide, N-phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidodicarbonimidic diamide, N-phenyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbiguanide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

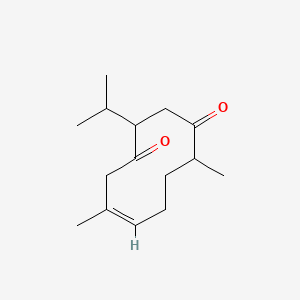

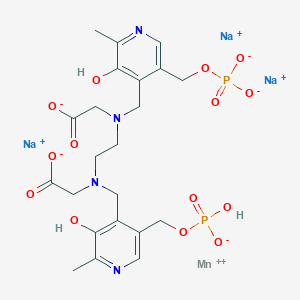

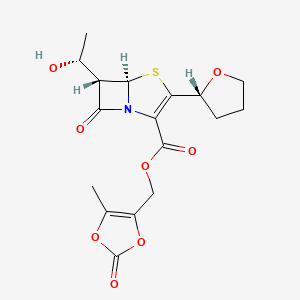

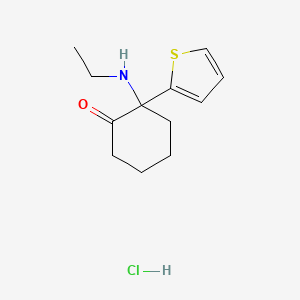

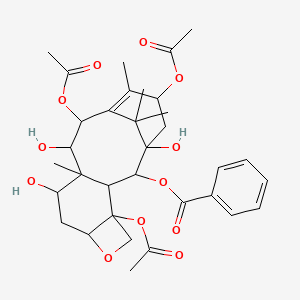

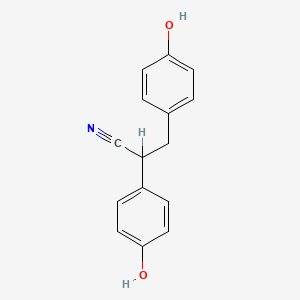

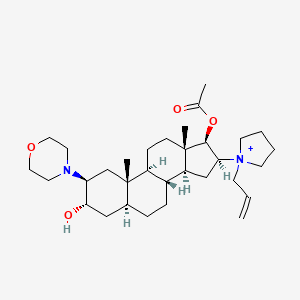

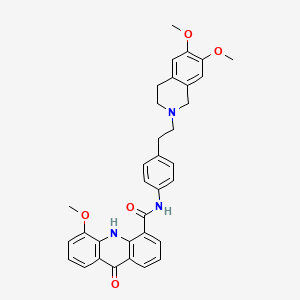

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 1-phenylbiguanide hydrochloride?

A1: 1-Phenylbiguanide hydrochloride functions as a selective agonist of the 5-hydroxytryptamine 3 receptor (5-HT3R) [, , , ]. This means it binds to and activates this specific receptor subtype.

Q2: How does activation of 5-HT3R by 1-phenylbiguanide hydrochloride relate to emesis?

A2: The 5-HT3R plays a crucial role in the mechanism of nausea and vomiting, particularly in chemotherapy-induced nausea and vomiting (CINV) [, ]. Activation of 5-HT3 receptors, such as by 1-phenylbiguanide hydrochloride, can induce emetic responses. This compound is often used in animal models, like the pica model in rats, to study potential antiemetic drugs and their mechanisms [, , , ].

Q3: Can you elaborate on the "pica model" and its relevance to 1-phenylbiguanide hydrochloride research?

A3: The pica model utilizes the observation that rodents, specifically rats in the provided studies, consume kaolin (a type of clay) when experiencing nausea [, ]. 1-Phenylbiguanide hydrochloride, being a potent 5-HT3R agonist, induces this pica behavior, mimicking emesis [, , ]. Researchers then assess the effectiveness of potential antiemetic agents by measuring the reduction in kaolin consumption following treatment [, ].

Q4: Apart from its use in emesis studies, is 1-phenylbiguanide hydrochloride relevant to other research areas?

A4: Yes, research suggests that 1-phenylbiguanide hydrochloride can be used to investigate the role of 5-HT3 receptors in other physiological processes. For instance, one study explored the expression of 5-HT3 receptors in the HT29 cell line, derived from human colon adenocarcinoma, using 1-phenylbiguanide hydrochloride as an agonist []. This suggests a potential role of 5-HT3 receptors in cancer cell proliferation.

Q5: Are there any known natural compounds that show antiemetic effects against 1-phenylbiguanide hydrochloride-induced emesis?

A5: Yes, the provided research highlights the traditional Chinese herbal formula Xiao-Ban-Xia-Tang (XBXT) and its efficacy in reducing 1-phenylbiguanide hydrochloride-induced pica in rats [, ]. Additionally, extracts from Capsicum frutescens (containing capsaicin as the main component) and a composition of Pistacia chinensis and Codonopsis lanceolata have shown similar antiemetic effects in animal models, potentially involving modulation of 5-HT3 receptors [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.